

An In-depth Technical Guide to the Physical Properties of 11-Bromoundecanoic Acid

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Compound of Interest

Compound Name: 11-Bromoundecanoic acid

Cat. No.: B048718

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Introduction

11-Bromoundecanoic acid (CAS No: 2834-05-1) is a bifunctional organic compound featuring a terminal carboxylic acid group and a bromo group at the opposite end of an eleven-carbon aliphatic chain.^[1] This structure makes it a valuable intermediate in various fields of chemical synthesis, including the production of pharmaceuticals, polymers, and functionalized materials for surface modification.^{[1][2]} A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling appropriate handling, reaction setup, and purification. This guide provides a detailed overview of the key physical and spectroscopic properties of **11-bromoundecanoic acid**, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **11-Bromoundecanoic acid** have been reported across various sources. A summary of these quantitative properties is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₁ BrO ₂	[2]
Molecular Weight	265.19 g/mol	[2]
Appearance	White to off-white/beige crystalline powder or chunks.	[2][3]
Melting Point	45-48 °C	[2]
46-49 °C	[3]	
48-51 °C	[1]	
Boiling Point	173-174 °C at 2 mmHg	[1][2]
Density	1.216 g/cm ³	[1]
~1.289 g/cm ³ (rough estimate)	[2]	
Water Solubility	Insoluble	[2][4]
Organic Solvent Solubility	Soluble in organic solvents like chloroform, methanol, and ethanol.[4] Expected to be soluble in solvents such as acetone.	[4]
pKa (Predicted)	4.78 ± 0.10	[2]

Experimental Protocols

The determination of the physical properties of a compound like **11-Bromoundecanoic acid** relies on established laboratory techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination (Open Capillary Tube Method)

The melting point is a critical indicator of purity. For a crystalline solid like **11-bromoundecanoic acid**, a sharp melting range typically indicates high purity. The open

capillary tube method is a standard and widely used technique.[3]

Methodology:

- **Sample Preparation:** A small amount of dry, finely powdered **11-bromoundecanoic acid** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus with a heated block).
- **Heating:** The apparatus is heated gently. For an unknown substance, a rapid initial heating can determine an approximate melting point. For a more precise measurement, the temperature ramp should be slow, around 2 °C per minute, as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination at Reduced Pressure

Due to its high boiling point at atmospheric pressure, **11-bromoundecanoic acid** is typically distilled under reduced pressure to prevent decomposition. The reported boiling point of 173-174 °C was measured at a pressure of 2 mmHg.

Methodology:

- **Apparatus Setup:** A vacuum distillation apparatus is assembled. This includes a round-bottom flask (distilling flask), a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter.
- **Sample and Boiling Chips:** The distilling flask is charged with **11-bromoundecanoic acid** and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
- **Evacuation:** The system is carefully evacuated to the desired pressure (e.g., 2 mmHg), which is monitored with a manometer.

- Heating: The distilling flask is heated gently using a heating mantle.
- Observation: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb, which remains constant as the vapor and liquid are in equilibrium.

Solubility Determination

Understanding the solubility of **11-bromoundecanoic acid** is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

- Solvent Selection: A range of solvents of varying polarities are chosen for testing (e.g., water, ethanol, methanol, chloroform, acetone, hexane).
- Procedure: A small, measured amount of **11-bromoundecanoic acid** (e.g., 25 mg) is placed into a test tube.^[5] A small volume of the selected solvent (e.g., 0.75 mL) is added in portions.^[5]
- Mixing: After each addition, the test tube is vigorously shaken or vortexed to facilitate dissolution.^[5]
- Observation: The compound is classified as "soluble" if a clear, homogeneous solution is formed. It is "partially soluble" if some, but not all, of the solid dissolves, and "insoluble" if the solid does not appear to dissolve.^[6] The long hydrophobic carbon chain of **11-bromoundecanoic acid** leads to its insolubility in water, while the carboxylic acid group and the overall molecular structure allow for solubility in various organic solvents.^[4]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of **11-bromoundecanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

^1H NMR Spectroscopy Protocol:

- **Sample Preparation:** Approximately 5-25 mg of **11-bromoundecanoic acid** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Chloroform-d) in a clean, dry 5 mm NMR tube.^{[7][8]} The solution should be free of any solid particles.^[7]
- **Data Acquisition:** The sample is placed in the NMR spectrometer. The spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Analysis:** The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts (δ), integration, and multiplicity (splitting pattern) of the peaks are analyzed to assign them to the different protons in the molecule.

^{13}C NMR Spectroscopy Protocol:

- **Sample Preparation:** A more concentrated solution is typically required for ^{13}C NMR compared to ^1H NMR, often as much as will dissolve to form a saturated solution.^{[7][9]} The same deuterated solvents can be used.
- **Data Acquisition:** The spectrum is acquired on an NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- **Data Analysis:** The chemical shifts of the resulting peaks are compared to predicted values or spectral databases to assign each signal to a specific carbon atom in the **11-bromoundecanoic acid** structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR)-FT-IR Protocol:

- **Sample Preparation:** A small amount of the solid **11-bromoundecanoic acid** is placed directly onto the ATR crystal (e.g., diamond).

- **Data Acquisition:** Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a range, typically 4000-650 cm^{-1} .[\[10\]](#)
- **Data Analysis:** The background is subtracted from the sample spectrum. The resulting spectrum is analyzed for characteristic absorption bands. For **11-bromoundecanoic acid**, key peaks would include a broad O-H stretch from the carboxylic acid ($\sim 3300\text{-}2500\text{ cm}^{-1}$), a sharp C=O stretch also from the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), C-H stretching from the alkyl chain ($\sim 2900\text{-}2850\text{ cm}^{-1}$), and a C-Br stretch ($\sim 650\text{-}550\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

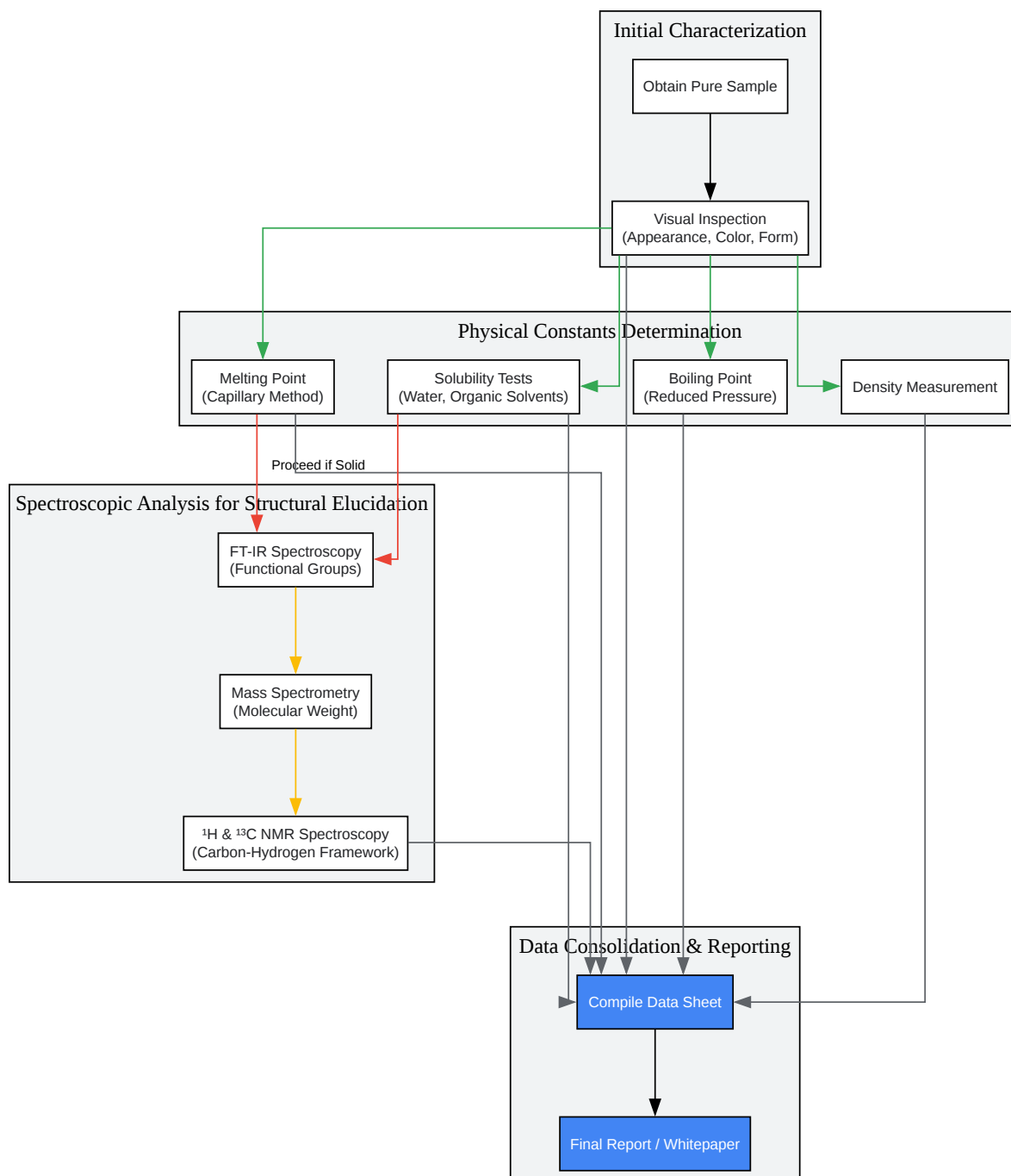
Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like carboxylic acids.

ESI-MS Protocol:

- **Sample Preparation:** A dilute solution of **11-bromoundecanoic acid** is prepared in a suitable solvent mixture, such as methanol or acetonitrile with a small amount of water and often an acid (like formic acid) or a base to promote ionization.[\[11\]](#)
- **Data Acquisition:** The solution is infused into the ESI source of the mass spectrometer. In negative ion mode (ESI-), the deprotonated molecule $[\text{M-H}]^-$ would be expected. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight of the compound. Tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and structural characterization of a chemical compound like **11-bromoundecanoic acid**.



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Caption: Workflow for the physical and structural characterization of a chemical compound.

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